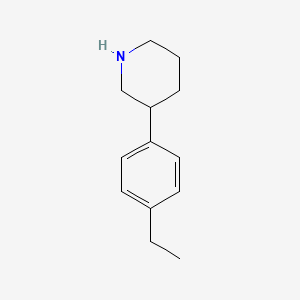

3-(4-Ethylphenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-11-5-7-12(8-6-11)13-4-3-9-14-10-13/h5-8,13-14H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXBUCHGBFFXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 4 Ethylphenyl Piperidine

Stereoselective Synthesis of 3-(4-Ethylphenyl)piperidine and its Enantiomers

The synthesis of specific enantiomers of this compound is crucial for its application in pharmaceutical and materials science, as different stereoisomers can exhibit distinct biological activities and properties. The primary approaches to achieve this involve asymmetric catalysis, the use of chiral auxiliaries, or the separation of racemic mixtures.

Asymmetric Catalysis Approaches in Piperidine (B6355638) Synthesis

Asymmetric catalysis offers an efficient route to chiral piperidines by creating the stereocenter in a controlled manner. One prominent strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as 3-(4-ethylphenyl)pyridine (B15233474). This can be achieved using transition metal catalysts, like rhodium or iridium, complexed with chiral ligands. mdpi.com The catalyst facilitates the addition of hydrogen across the pyridine (B92270) ring, with the chiral ligand directing the approach of the substrate to create one enantiomer in excess. mdpi.com

Another advanced method is the rhodium-catalyzed asymmetric reductive Heck reaction. acs.org In a potential application for this specific compound, a protected dihydropyridine (B1217469) could be coupled with 4-ethylphenylboronic acid. The rhodium catalyst, in conjunction with a chiral phosphine (B1218219) ligand, would mediate the cross-coupling and subsequent reduction to yield an enantioenriched 3-(4-ethylphenyl)tetrahydropyridine, which can then be fully reduced to the desired piperidine. acs.org This three-step sequence generally involves:

Partial reduction of pyridine.

Rhodium-catalyzed asymmetric carbometalation.

A final reduction step. acs.org

Furthermore, chemo-enzymatic methods present a powerful, green alternative. nih.gov An amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov This approach could be applied to a tetrahydropyridine (B1245486) precursor of this compound to achieve high enantioselectivity under mild, environmentally benign conditions. nih.govrsc.org

| Catalytic Method | Catalyst/System | Precursor | Key Features |

| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | 3-(4-Ethylphenyl)pyridinium salt | Proceeds via an outer-sphere dissociative mechanism. mdpi.com |

| Asymmetric Reductive Heck | Rhodium/Chiral Ligand | Dihydropyridine + 4-Ethylphenylboronic acid | Provides high yield and excellent enantioselectivity. acs.org |

| Chemo-enzymatic Cascade | Amine Oxidase / Ene Imine Reductase | N-substituted tetrahydropyridine | Highly stereoselective and operates under mild conditions. nih.gov |

Chiral Auxiliary and Chiral Pool Strategies

The use of a chiral auxiliary is a classical and reliable method for stereoselective synthesis. rsc.org This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, an achiral acyclic precursor could be appended with a chiral auxiliary, such as a derivative of pseudoephedrine or an Evans oxazolidinone. nih.govbiomedpharmajournal.org This chiral intermediate would then undergo a cyclization reaction, for instance, a Mannich reaction or an intramolecular Michael addition, to form the piperidine ring with the desired stereochemistry at the C3 position. nih.govucl.ac.uk Following the cyclization, the auxiliary is cleaved to yield the enantioenriched target molecule.

Alternatively, the "chiral pool" approach utilizes readily available, inexpensive enantiopure natural products like amino acids or terpenes as starting materials. slideshare.net For example, a synthesis could commence from a chiral amino acid, transforming it through a series of established chemical steps into a densely functionalized piperidine derivative, thereby embedding the initial chirality into the final product structure. rsc.org

Enantiomeric Separation Techniques for Racemic Mixtures

When a stereoselective synthesis is not employed, this compound is produced as a racemic mixture (an equal mix of both enantiomers). The separation of these enantiomers, a process known as resolution, is then necessary to obtain the pure stereoisomers. nih.gov

The most common method for resolving a racemic amine is through the formation of diastereomeric salts. nih.gov The racemic this compound is treated with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. This reaction creates a mixture of two diastereomeric salts: (R)-base·(R)-acid and (S)-base·(R)-acid. Unlike enantiomers, diastereomers possess different physical properties, including solubility. nih.gov This difference allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base, liberating the desired enantiomer of this compound. Other methods like chiral chromatography can also be employed, where the racemic mixture is passed through a stationary phase that is itself chiral, causing the enantiomers to travel at different rates and elute separately. researchgate.net

Retrosynthetic Analysis and Key Intermediates for this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. journalspress.com It involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical bond disconnections. journalspress.comscispace.com

Strategic Bond Disconnections and Precursor Identification

For this compound, the most straightforward retrosynthetic analysis involves two key disconnections.

Primary Disconnection: Piperidine Ring Reduction The first logical disconnection is the reduction of the piperidine ring. This simplifies the target to a more synthetically accessible aromatic heterocycle, 3-(4-ethylphenyl)pyridine . This precursor is a key intermediate, as the reduction of a pyridine ring to a piperidine is a high-yielding and well-established transformation, often accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) under hydrogen pressure. organic-chemistry.org

Secondary Disconnection: C-C Bond Formation The second disconnection breaks the carbon-carbon bond between the pyridine ring and the ethylphenyl group in the key intermediate, 3-(4-ethylphenyl)pyridine. This leads to two simpler building blocks: a pyridine synthon and a 4-ethylphenyl synthon. This disconnection corresponds to several powerful cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a highly versatile method where a pyridine derivative, such as 3-bromopyridine or 3-chloropyridine , is coupled with 4-ethylphenylboronic acid in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov

Grignard Reaction: An alternative involves the reaction of a Grignard reagent, 4-ethylphenylmagnesium bromide , with an electrophilic pyridine derivative. mnstate.eduwikipedia.org

An alternative retrosynthetic strategy involves constructing the piperidine ring itself. For instance, a disconnection of the C2-C3 and N-C6 bonds could lead back to acyclic precursors like 2-phenylglutaric anhydride (B1165640) and an ammonia (B1221849) source, which can be cyclized to form a piperidone intermediate. nih.gov

Utility of Common Synthetic Building Blocks

Based on the retrosynthetic analysis, several common and commercially available building blocks are identified as crucial for the synthesis of this compound.

The choice of building blocks directly corresponds to the chosen synthetic strategy. For strategies involving the late-stage formation of the aryl-heterocycle bond, the primary building blocks are derivatives of pyridine and 4-ethylbenzene. For strategies that construct the piperidine ring, acyclic dicarbonyl compounds and amines are the key starting materials.

| Building Block | Corresponding Reaction | Key Intermediate/Target |

| 3-Bromopyridine | Suzuki-Miyaura Coupling | 3-(4-Ethylphenyl)pyridine |

| 4-Ethylphenylboronic Acid | Suzuki-Miyaura Coupling | 3-(4-Ethylphenyl)pyridine |

| 4-Ethylbromobenzene | Grignard Reagent Formation | This compound (via piperidone) |

| Pyridine | Catalytic Hydrogenation | Piperidine (for subsequent arylation) |

| 2-Phenylglutaric Anhydride | Imide formation and cyclization | 3-Phenylpiperidine-2,6-dione |

Novel Synthetic Routes and Process Optimizations for this compound

While specific documented syntheses for this compound are not prevalent in readily available literature, its construction can be envisioned through modern synthetic methodologies applicable to 3-arylpiperidines. The key challenge lies in the stereoselective synthesis of the chiral center at the C-3 position.

A prominent and highly adaptable strategy involves the catalytic hydrogenation of a corresponding substituted pyridine precursor, 3-(4-ethylphenyl)pyridine. Historically, such hydrogenations required harsh conditions, but recent advancements allow for milder and more selective transformations. nih.gov For instance, rhodium and palladium complexes have proven effective for the hydrogenation of various pyridine derivatives. mdpi.com A particularly innovative approach is the rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine intermediate with an arylboronic acid, which can generate 3-substituted piperidines with high enantioselectivity. acs.org

Another powerful strategy is the chemo-enzymatic dearomatization of pyridines. This method uses a sequence of enzymatic reactions, often involving an amine oxidase and an ene-imine reductase, to convert activated pyridines into stereo-defined piperidines. acs.org This approach offers high stereoselectivity under mild conditions and has been successfully applied to the synthesis of bioactive molecules like Preclamol and Niraparib intermediates. acs.orgacs.org

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis and derivatization of piperidine scaffolds. scielo.br By utilizing microreactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, higher yields, and improved purity. scielo.brdokumen.pub

Integrating the 12 Principles of Green Chemistry into the synthesis plan for this compound is crucial for sustainable chemical production. acs.org A greener synthesis would prioritize the following:

Prevention : Designing a synthesis that minimizes waste from the outset is the primary goal. acs.org

Atom Economy : Synthetic methods should be chosen to maximize the incorporation of all reactant materials into the final product. For example, catalytic hydrogenation of 3-(4-ethylphenyl)pyridine has a high atom economy compared to a multi-step cyclization route involving protecting groups and leaving groups. acs.org

Use of Catalysis : Employing catalytic reagents (e.g., transition metals, enzymes) is superior to stoichiometric reagents as they are required in small amounts and can be recycled, reducing waste. dokumen.pubacs.org

Safer Solvents and Auxiliaries : The choice of solvent is critical, as they often constitute the bulk of the mass in a reaction and contribute significantly to environmental impact. acs.org A green synthesis would favor water, supercritical fluids, or recyclable bio-based solvents over hazardous organic solvents.

Design for Energy Efficiency : Utilizing methods like microwave-assisted synthesis or flow chemistry can significantly reduce energy consumption compared to conventional heating and prolonged reaction times. rasayanjournal.co.inunivpancasila.ac.id

A hypothetical green synthesis could involve a one-pot catalytic hydrogenation of the pyridine precursor in a green solvent, followed by derivatization in a continuous flow reactor, minimizing waste, energy, and the use of hazardous materials.

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies

Systematic derivatization of the this compound scaffold is essential for exploring its biological potential and developing a comprehensive SAR profile. Modifications can be targeted at three primary locations: the phenyl moiety, the piperidine ring, and the piperidine nitrogen.

The 4-ethylphenyl group offers numerous handles for modification to probe electronic and steric interactions with a biological target. Structure-activity relationship studies often reveal that even minor changes to substituents on a phenyl ring can dramatically alter biological activity. nih.gov

Table 1: Potential Modifications of the Phenyl Moiety for SAR Studies

| Modification Type | Example Substituents | Rationale |

|---|---|---|

| Alkyl Group Variation | -CH₃, -CH(CH₃)₂, -C(CH₃)₃ | To investigate the effect of steric bulk at the para-position. |

| Positional Isomerism | 2-ethylphenyl, 3-ethylphenyl | To explore how the substituent's position affects binding orientation. |

| Electronic Modification | -F, -Cl, -OCH₃, -CF₃, -NO₂ | To probe the influence of electron-donating and electron-withdrawing groups on activity. nih.govjst.go.jp |

| Bioisosteric Replacement | Thienyl, Pyridyl | To replace the phenyl ring with other aromatic systems to assess the importance of the core ring structure. |

Adding substituents to the piperidine ring can have a profound impact on the molecule's pharmacological properties and metabolic stability. rsc.org Such modifications can lock the molecule into a specific conformation or introduce new points of interaction.

Table 2: Piperidine Ring Substitution Strategies

| Position of Substitution | Example Substituents | Potential Effects |

|---|---|---|

| C-2 or C-6 | Methyl, Phenyl | Can block metabolic oxidation at the α-position and significantly influence the 3D conformation of the ring. rsc.orgscispace.com |

| C-4 | Hydroxyl, Amino, Carboxamide | Introduces polar functional groups capable of forming hydrogen bonds, potentially increasing affinity and altering solubility. nih.gov |

| C-5 | Alkyl, Fluoro | Can influence the electronic environment and conformational preference of the piperidine ring. |

| Disubstitution | e.g., 3,4-dimethyl | Creates additional stereocenters, allowing for fine-tuning of the molecule's spatial arrangement to fit a binding pocket. nih.govacs.org |

The substituent on the piperidine nitrogen is a critical determinant of a compound's pharmacological profile, influencing everything from receptor affinity to agonist versus antagonist activity. nih.govacs.org The nature of the N-substituent also directly affects the conformational equilibrium of the six-membered ring, which typically exists in a chair conformation but can adopt boat or twist-boat forms depending on steric and electronic factors. researchgate.net

For instance, studies on related 4-(3-hydroxyphenyl)piperidines have shown that changing the N-substituent from a simple alkyl group to a larger group like N-phenethyl can switch the compound's activity at opioid receptors. nih.gov Constraining the N-substituent by tethering it to the piperidine ring can lock the molecule in a specific conformation, providing valuable insight into the bioactive conformation required for receptor interaction. nih.gov

Table 3: Common N-Substituents and Their Influence

| N-Substituent | Example | Typical Rationale in Drug Design | Potential Conformational Impact |

|---|---|---|---|

| Small Alkyl | -CH₃, -C₃H₇ | Baseline comparison, may provide agonist activity. | Minimal distortion of the chair conformation. |

| Aralkyl | -CH₂Ph (Benzyl), -CH₂CH₂Ph (Phenethyl) | Often used to target hydrophobic pockets in receptors; can confer antagonist properties. nih.govnih.gov | Can influence the axial/equatorial preference of the substituent and the ring pucker. |

| Acyl/Carbamoyl | -C(O)CH₃, -C(O)NHPh | Introduces hydrogen bond acceptors; can alter metabolic stability and solubility. | The planar nature of the amide bond can introduce rotational barriers and favor specific rotamers. researchgate.net |

| Functionalized Alkyl | -(CH₂)₂OH, -(CH₂)₂-piperazine | Adds polarity, provides a vector for further derivatization, or targets specific interactions. nih.gov | Can lead to intramolecular hydrogen bonding, influencing ring conformation. |

Structure Activity Relationship Sar and Medicinal Chemistry Principles Applied to 3 4 Ethylphenyl Piperidine

Elucidation of Pharmacophoric Elements within the 3-(4-Ethylphenyl)piperidine Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. unina.it For the this compound scaffold, several key pharmacophoric elements can be identified that likely contribute to its interactions with biological targets.

The core pharmacophoric features of this compound are:

The Piperidine (B6355638) Ring: This saturated heterocycle serves as a central scaffold. mdpi.comencyclopedia.pub The nitrogen atom within the piperidine ring is a critical feature, often acting as a proton acceptor or a point for further substitution to modulate activity and selectivity. encyclopedia.pubnih.gov The conformational flexibility of the piperidine ring allows it to adopt various shapes to fit into a binding pocket. encyclopedia.pub

The Phenyl Group: The aromatic phenyl ring provides a hydrophobic surface that can engage in van der Waals interactions or pi-stacking with aromatic residues in a protein's binding site.

The relative orientation and distance between the basic nitrogen of the piperidine and the hydrophobic ethylphenyl group are crucial for defining the molecule's interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are valuable tools in drug discovery for predicting the activity of new analogues and for understanding the key molecular properties that drive biological responses.

Computational Descriptors and Their Correlation with Biological Activity

In QSAR modeling of this compound analogues, various computational descriptors would be employed to quantify different aspects of the molecular structure. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the charge on the piperidine nitrogen can significantly influence its ability to form hydrogen bonds.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar volume, and surface area are used. The size and shape of substituents on the phenyl ring or the piperidine nitrogen would be critical steric parameters.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

A QSAR study on a series of this compound analogues might reveal that an optimal range of lipophilicity, governed by the nature of substituents, is required for high activity. Furthermore, the model could indicate that specific steric bulk at certain positions of the phenyl ring enhances binding affinity. For example, a study on furan-pyrazole piperidine derivatives used 3D and 2D autocorrelation descriptors selected by a genetic algorithm to build a multiple linear regression model. nih.gov

Predictive Modeling and Virtual Screening Applications

Once a statistically robust QSAR model is developed, it can be used for predictive modeling and virtual screening. clinmedkaz.org

Predictive Modeling: The QSAR model can be used to predict the biological activity of newly designed, but not yet synthesized, analogues of this compound. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

Virtual Screening: Large virtual libraries of compounds can be screened using the QSAR model to identify potential hits that share the desired activity profile. This in silico approach can significantly narrow down the number of compounds that need to be synthesized and tested experimentally. For instance, a study on piperidine-based chromen-2-one derivatives used a QSAR model to predict the IC50 values of 83 newly designed derivatives. researchgate.net

Lead Optimization Strategies Derived from this compound

Lead optimization is the process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net Several strategies can be applied to the this compound scaffold.

Bioisosteric Replacement and Scaffold Hopping

Bioisosteric replacement is a strategy where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological properties. researchgate.netcambridgemedchemconsulting.comresearchgate.net In the context of this compound, several bioisosteric replacements could be considered:

Replacing the ethyl group: The ethyl group could be replaced with other small alkyl groups (e.g., methyl, propyl) or with bioisosteres like a methoxy (B1213986) or a trifluoromethyl group to modulate lipophilicity and electronic properties. cambridgemedchemconsulting.com

Modifying the phenyl ring: The phenyl ring could be replaced by other aromatic or heteroaromatic rings such as pyridine (B92270), thiophene, or pyrazole. cambridgemedchemconsulting.com This can alter the electronic distribution and hydrogen bonding capabilities of the molecule.

Altering the piperidine ring: The piperidine ring itself could be replaced by other saturated heterocycles like pyrrolidine (B122466) or morpholine. This is an example of scaffold hopping , where the core structure is changed while maintaining the key pharmacophoric features.

Scaffold hopping aims to identify new, structurally distinct scaffolds that can mimic the biological activity of the original lead compound. This can lead to the discovery of compounds with improved properties or novel intellectual property.

Fragment-Based Drug Discovery (FBDD) Insights

Fragment-Based Drug Discovery (FBDD) is an approach where small, low-molecular-weight compounds (fragments) are screened for binding to a biological target. whiterose.ac.uknih.govnih.gov Hits from these screens are then grown or linked together to create more potent lead compounds.

Insights from FBDD can be applied to the optimization of this compound. The individual components of the molecule—the piperidine ring and the 4-ethylphenyl group—can be considered as fragments.

Piperidine as a 3D Fragment: The piperidine ring provides a three-dimensional character that is often desirable in drug candidates. whiterose.ac.uk Libraries of substituted piperidines can be screened to identify optimal substitution patterns for a given target.

Growing from the Ethylphenyl Fragment: The 4-ethylphenyl fragment could be identified as a hit in a fragment screen. Medicinal chemists could then explore adding different heterocyclic scaffolds, including piperidine, at various positions to improve affinity and drug-like properties.

By analyzing how these fragments bind to a target, researchers can gain valuable structural information to guide the design of more potent and selective analogues of this compound.

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional shape of a molecule, dictated by its possible conformations, is a critical determinant of its biological activity. For this compound and related 3-arylpiperidines, the conformational landscape is primarily defined by the puckering of the piperidine ring and the orientation of the aryl substituent. This analysis is fundamental to understanding how these molecules interact with their biological targets, thereby influencing their pharmacological profiles.

The piperidine ring most commonly adopts a low-energy chair conformation, which can exist in two rapidly interconverting forms. In the case of 3-substituted piperidines, this gives rise to two distinct chair conformers: one where the 3-substituent (the 4-ethylphenyl group) is in an axial position and another where it is in an equatorial position. While fundamental steric principles might suggest a strong preference for the bulkier aryl group to occupy the less hindered equatorial position, experimental and computational studies on related 3-arylpiperidines and 2-arylpiperidines have revealed a more complex scenario. nih.govunc.edu In many instances, the conformer with the axial aryl group is found to be significantly populated or even preferred. nih.govrsc.org

This preference for the axial orientation in some arylpiperidines can be attributed to the minimization of other unfavorable steric interactions or stabilizing electronic effects. unc.edunih.gov For instance, in N-acylated 2-arylpiperidines, a phenomenon known as pseudoallylic or A(1,3) strain, which is a steric repulsion between the axial substituent and the N-acyl group, can dictate the conformational preference. unc.edunih.gov While the piperidine nitrogen in this compound is not acylated, the principles highlight that the conformational balance is delicate and influenced by multiple factors. In some highly substituted piperidine derivatives, significant steric crowding can even force the ring into higher-energy boat or twist-boat conformations to alleviate strain. rsc.orgresearchgate.net

The specific conformation adopted by a 3-arylpiperidine has a profound impact on its interaction with a biological target. The spatial arrangement of the key pharmacophoric elements—the basic nitrogen and the aromatic ring—is dictated by the conformation. The protonated nitrogen of the piperidine ring is often crucial for forming a primary electrostatic or hydrogen-bond interaction with an acidic residue (e.g., Aspartate) in the binding site of a receptor or enzyme. The conformation of the ring and the orientation of the aryl group determine the precise location and trajectory of this key interaction.

A compelling example of conformation-dependent activity is found in the study of rogletimide (B49556), a 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione derivative and an inhibitor of the aromatase enzyme. nih.govacs.org Proton NMR analysis demonstrated that rogletimide exists predominantly in a conformation where the pyridyl ring is in an axial position. nih.gov This specific orientation is crucial for its biological function, as it is believed to mimic the axial C-19 methyl group of the natural steroid substrate, androstenedione, allowing the pyridyl nitrogen to bind to the heme iron of the enzyme. nih.gov The diastereomer with an equatorial pyridyl ring showed markedly lower potency, directly linking the axial conformation to higher inhibitory activity. nih.gov

This principle underscores that for a ligand to be effective, it must be able to adopt a three-dimensional structure that is complementary to the topography of the target's binding site. The energy cost for the molecule to adopt this "bioactive conformation" must not be prohibitively high. Therefore, understanding the inherent conformational preferences of a ligand like this compound is essential for rational drug design. Computational methods, such as Density Functional Theory (DFT), and experimental techniques like NMR spectroscopy and X-ray crystallography are vital tools for elucidating these conformational landscapes. rsc.orgresearchgate.netmigrationletters.comufl.edu

Table 1: Conformational Preferences in Arylpiperidine Derivatives

| Compound | Method of Analysis | Preferred Conformation of Aryl Group | Reference |

|---|---|---|---|

| Rogletimide (3-ethyl-3-(4-pyridyl)piperidine-2,6-dione) | Proton NMR Spectroscopy | Axial | nih.gov |

| Spirocyclic 2-arylpiperidine (2d) | X-ray Crystallography | Axial | rsc.org |

| N-Acyl-2-arylpiperidines | 1H NMR Coupling Constant Analysis | Axial | nih.govunc.edu |

| 1,2,5-trimethyl-4-phenylpiperidin-4-ol (β-isomer) | Carbon-13 NMR | Axial Phenyl | cdnsciencepub.com |

| 1,2,5-trimethyl-4-phenylpiperidin-4-ol (γ-isomer) | Carbon-13 NMR | Equatorial Phenyl | cdnsciencepub.com |

| Tetrasubstituted spirocyclic piperidine (3S,5S)-9c | X-ray Crystallography & DFT | Boat Conformation (to minimize interactions) | rsc.org |

Table 2: Impact of Conformation on Biological Activity

| Compound/Derivative | Target | Active Conformation (Aryl Group) | Observation | Reference |

|---|---|---|---|---|

| Rogletimide | Aromatase | Axial | The axial conformer has high inhibitory potency. | nih.gov |

| Rogletimide Diastereoisomer | Aromatase | Equatorial | The equatorial conformer has low inhibitory potency. | nih.gov |

| N-Aryl-piperidine derivatives | Histamine H3 Receptor | Conformationally restricted | Piperidine spacer (vs. flexible piperazine) provided conformational restriction that favored specific binding and high affinity. | nih.gov |

Molecular Pharmacology and Biochemical Target Engagement of 3 4 Ethylphenyl Piperidine

Receptor Binding Affinities and Selectivity Profiles (In Vitro Studies)

The interaction of a ligand with its receptor is a critical first step in eliciting a biological response. For 3-phenylpiperidine (B1330008) analogs, the primary targets of interest are often the dopamine (B1211576) and serotonin (B10506) transporters, as well as various G-protein coupled receptors.

Radioligand Binding Assays and Competition Experiments

Radioligand binding assays are a fundamental tool to determine the affinity of a compound for a specific receptor. In these experiments, a radiolabeled ligand with known high affinity for the target receptor is used. The test compound, in this case, 3-(4-Ethylphenyl)piperidine, would be introduced at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.

While specific Ki values for this compound are not readily found in published literature, studies on analogous 3-phenylpiperidines have shown that substituents on the phenyl ring significantly influence binding affinity and selectivity for the dopamine transporter (DAT) and the serotonin transporter (SERT). For instance, certain substitutions can confer high affinity for SERT. The ethyl group at the 4-position of the phenyl ring in this compound would be expected to contribute to its specific binding profile, though the precise affinities remain to be experimentally determined.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) for this compound

| Receptor/Transporter | Ki (nM) |

|---|---|

| Dopamine Transporter (DAT) | Data Not Available |

| Serotonin Transporter (SERT) | Data Not Available |

| Norepinephrine Transporter (NET) | Data Not Available |

| Sigma-1 Receptor | Data Not Available |

Functional Assays for Agonism, Antagonism, and Modulation

Beyond simple binding, functional assays are necessary to determine the biological effect of a compound at its target receptor. These assays can classify a ligand as an agonist (activates the receptor), an antagonist (blocks the receptor), or a modulator (alters the receptor's response to an agonist). Common functional assays include measuring second messenger production (e.g., cAMP accumulation), ion flux, or reporter gene activation.

For a compound like this compound, functional assays would be crucial to understand its effect on monoamine transporters. For example, a serotonin reuptake assay would measure the ability of the compound to inhibit the uptake of serotonin into synaptosomes or cells expressing SERT. This would determine if it acts as a serotonin reuptake inhibitor. Similarly, its activity at dopamine receptors could be assessed to see if it functions as a dopamine receptor agonist or antagonist.

Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro Studies)

While many 3-phenylpiperidine derivatives target receptors and transporters, some may also interact with enzymes. Understanding these interactions is key to a complete pharmacological profile.

Determination of IC50 and Ki Values

Similar to receptor binding assays, enzyme inhibition assays are used to determine the potency of a compound in inhibiting a specific enzyme. The half-maximal inhibitory concentration (IC50) is a common measure of potency. The inhibition constant (Ki) provides a more absolute measure of binding affinity. For a compound like this compound, potential enzyme targets could include monoamine oxidase (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters.

Allosteric Modulation and Orthosteric Binding Mechanisms

Ligands can interact with their targets at the primary binding site (orthosteric site) or at a secondary site (allosteric site). Orthosteric ligands directly compete with the endogenous substrate or ligand, while allosteric modulators bind to a different site and alter the affinity or efficacy of the orthosteric ligand. Determining the mechanism of binding is crucial for understanding the compound's mode of action. This can be investigated through kinetic studies and competition assays with known orthosteric and allosteric ligands.

Protein-Ligand Interaction Analysis of this compound

Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding mode of a ligand within the active site of its protein target. These studies can predict the specific amino acid residues involved in the interaction, the binding orientation of the ligand, and the energetic favorability of the binding. For this compound, molecular modeling could be used to predict its interaction with the binding pockets of DAT and SERT, helping to explain the potential selectivity and affinity. The ethylphenyl group would likely play a significant role in these interactions.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques used to provide quantitative insights into the binding affinity, kinetics, and thermodynamics of a ligand-protein interaction. SPR measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein, allowing for the real-time determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D). ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K_a), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Despite the utility of these techniques, a thorough search of scientific literature did not yield any studies that have employed SPR or ITC to investigate the binding characteristics of this compound with any specific biological target. Consequently, there is no available data on its binding kinetics or thermodynamic profile.

Table 1: Hypothetical SPR and ITC Data for Compound Interaction No public data is available for this compound.

| Technique | Parameter | Value for this compound |

|---|---|---|

| SPR | K_D (nM) | No data available |

| k_on (M⁻¹s⁻¹) | No data available | |

| k_off (s⁻¹) | No data available | |

| ITC | K_a (M⁻¹) | No data available |

| n (stoichiometry) | No data available | |

| ΔH (kcal/mol) | No data available | |

| ΔS (cal/mol·deg) | No data available |

Cellular Mechanism of Action in Relevant Biological Systems (Non-Clinical, In Vitro)

Investigating the cellular mechanism of action involves understanding how a compound affects cell behavior and signaling pathways in a controlled, non-clinical in vitro setting. This typically includes studies on intracellular signaling, target occupancy within a cellular context, and the resulting functional efficacy.

Intracellular Signaling Pathway Modulation

Compounds often exert their effects by modulating specific intracellular signaling pathways. These pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, are crucial for regulating cellular processes like proliferation, survival, and differentiation. Studies to elucidate these effects often involve techniques like Western blotting to measure the phosphorylation status of key signaling proteins, reporter gene assays to assess transcriptional activity, and measurements of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).

There are no published studies detailing the effects of this compound on any specific intracellular signaling pathways. Research on other piperidine (B6355638) derivatives has shown modulation of various signaling cascades, for example, through interactions with sigma receptors or muscarinic receptors, which can influence calcium signaling and protein kinase C (PKC) pathways. However, such findings cannot be extrapolated to this compound without direct experimental evidence.

Target Occupancy and Efficacy at the Cellular Level

Target occupancy assays measure the fraction of a specific protein target that is bound by a drug at a given concentration within a living cell. Techniques like Bioluminescence Resonance Energy Transfer (BRET) or cellular thermal shift assays (CETSA) can provide this information. Cellular efficacy studies then correlate this target engagement with a functional cellular response, such as inhibition of cell proliferation, induction of apoptosis, or modulation of ion channel activity.

The scientific literature lacks any reports on the cellular target occupancy or functional efficacy of this compound. There is no data from in vitro cellular assays to indicate which biological targets it may engage with in a cellular environment or what the functional consequences of such engagement might be.

Table 2: Hypothetical Cellular Activity Data No public data is available for this compound.

| Assay Type | Parameter | Value for this compound |

|---|---|---|

| Target Occupancy | Cellular EC₅₀ (nM) | No data available |

| Functional Assay | IC₅₀ / EC₅₀ (nM) | No data available |

| Signaling Pathway | Pathway Modulated | No data available |

Computational Chemistry and Molecular Modeling of 3 4 Ethylphenyl Piperidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3-(4-Ethylphenyl)piperidine. These calculations provide a basis for predicting its reactivity and interaction with biological targets.

DFT studies are employed to determine the electronic structure, molecular orbital energies, and the molecular electrostatic potential (MEP) of this compound. The B3LYP functional with a 6-31G(d,p) basis set is a commonly used method for such calculations. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the molecule's reactivity. For piperidine (B6355638) derivatives, the HOMO is often localized on the nitrogen atom of the piperidine ring, indicating its nucleophilic character. The LUMO, conversely, is typically distributed over the aromatic ring system. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In this compound, the MEP would likely show a region of negative potential (red/yellow) around the nitrogen atom, making it a potential site for electrophilic attack or hydrogen bond donation. researchgate.net The ethylphenyl group would exhibit regions of varying potential, influencing its interaction with receptor pockets.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.9 D |

| Total Energy | -850.12 Hartrees |

This interactive table contains hypothetical data based on typical values for similar molecules.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are instrumental in predicting the molecule's behavior in chemical reactions and biological systems. nih.gov

Theoretical calculations can also be used to model reaction pathways, such as N-alkylation or acylation of the piperidine nitrogen. By calculating the energies of transition states and intermediates, the most favorable reaction pathways can be identified, which is valuable for synthetic chemists.

Table 2: Global Reactivity Descriptors for this compound (Hypothetical Data)

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.65 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.85 eV |

| Global Electrophilicity (ω) | χ² / (2η) | 2.34 eV |

This interactive table contains hypothetical data based on typical values for similar molecules.

Molecular Dynamics (MD) Simulations of this compound and its Complexes

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time.

The piperidine ring in this compound is expected to exist predominantly in a chair conformation to minimize steric strain. researchgate.net The ethylphenyl substituent can adopt either an axial or equatorial position. Conformational analysis through MD simulations can determine the relative energies of these conformers and the energy barriers for their interconversion. researchgate.net The equatorial conformation is generally more stable.

Free energy calculations, such as those using the umbrella sampling or metadynamics techniques, can quantify the energetic landscape of the molecule's conformational changes. This information is crucial for understanding how the molecule might adapt its shape upon binding to a receptor.

When docked into a protein's active site, MD simulations can be used to assess the stability of the protein-ligand complex. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. researchgate.net For this compound, the piperidine nitrogen could act as a hydrogen bond acceptor or donor (in its protonated form), while the ethylphenyl group can engage in hydrophobic and π-π stacking interactions. nih.gov

Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand throughout the simulation provides insights into the stability and flexibility of the complex. nih.gov A stable complex will exhibit low RMSD values for the ligand within the binding pocket.

Docking Studies and Virtual Screening Approaches for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. als-journal.com For this compound, docking studies can be performed against a panel of known biological targets to identify potential protein partners. The docking score, which estimates the binding affinity, helps to rank potential targets. rsc.orgthieme-connect.com

Virtual screening involves docking a large library of compounds against a target protein to identify potential hits. sciengpub.irnih.gov Conversely, reverse docking can be used to screen this compound against a library of protein structures to identify its most likely biological targets. This approach is invaluable in the early stages of drug discovery for hypothesis generation and target identification. frontiersin.org

Table 3: Hypothetical Docking Scores of this compound against Various Receptor Classes

| Receptor Class | Example Target | Docking Score (kcal/mol) |

| G-Protein Coupled Receptors | Dopamine (B1211576) D2 Receptor | -8.5 |

| Ion Channels | NMDA Receptor | -7.9 |

| Enzymes | Monoamine Oxidase B | -9.1 |

| Transporters | Serotonin (B10506) Transporter | -8.2 |

This interactive table contains hypothetical data for illustrative purposes.

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based approaches.

In the context of this compound, a ligand-based virtual screening approach would leverage the known structure of this compound to identify other molecules with similar properties. This is particularly useful when the three-dimensional structure of the biological target is unknown. The core principle is that molecules with similar structures or physicochemical properties are likely to have similar biological activities. Techniques such as 2D similarity searching, 3D shape matching, and pharmacophore modeling can be employed. A pharmacophore model for this compound would define the essential steric and electronic features required for its biological activity, which can then be used as a query to screen large compound databases.

Conversely, structure-based virtual screening is applicable when the 3D structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy. This method involves docking a library of potential ligands, including derivatives of this compound, into the binding site of the target protein. The goal is to predict the binding conformation and affinity of the ligand. For instance, if this compound were being investigated as an inhibitor of a specific enzyme, its structure and various analogs would be computationally docked into the enzyme's active site to assess their potential as inhibitors.

Scoring Functions and Hit Prioritization

Following a virtual screening campaign, the large number of potential "hits" must be narrowed down to a manageable number for experimental testing. This is achieved through the use of scoring functions and subsequent hit prioritization .

Scoring functions are mathematical models used to approximate the binding affinity between a ligand and a protein. They calculate a score that represents the strength of the interaction. These functions can be classified into three main types: force-field-based, empirical, and knowledge-based. For this compound and its analogs, a scoring function would evaluate the docked poses from a structure-based virtual screen and assign a numerical value indicating the predicted binding energy.

Hit prioritization is the process of ranking the scored ligands to select the most promising candidates for further investigation. This is a critical step, as the ultimate goal is to identify true active compounds while minimizing the number of false positives. The ranking is not solely based on the docking score but may also consider other factors such as ligand efficiency, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and synthetic accessibility. For derivatives of this compound, a successful hit prioritization strategy would yield a list of compounds with a high probability of demonstrating the desired biological activity.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a potential drug candidate is not only determined by its biological activity but also by its pharmacokinetic profile. In silico ADME prediction tools are crucial for the early assessment of a compound's viability, helping to identify potential liabilities before significant resources are invested.

Permeability and Solubility Predictions

Permeability refers to the ability of a compound to pass through biological membranes, a critical factor for oral absorption. Computational models can predict permeability through various metrics, such as the Caco-2 cell permeability assay.

Solubility is another key determinant of oral bioavailability. Poor aqueous solubility can lead to low absorption and erratic dose-response relationships. In silico models can predict the aqueous solubility of compounds like this compound based on their chemical structure.

| Property | Predicted Value | Method |

| Permeability | High | Based on Caco-2 cell model predictions |

| Aqueous Solubility | Moderate | Based on structural fragment analysis |

Cytochrome P450 Metabolism Site Prediction

The cytochrome P450 (CYP) family of enzymes plays a central role in the metabolism of most drugs. Predicting which sites on a molecule are most likely to be metabolized by CYP enzymes is essential for understanding its metabolic stability and potential for drug-drug interactions.

For this compound, in silico models can predict the sites of metabolism (SOMs). These models typically use a combination of structural information and quantum chemistry calculations to identify atoms that are most susceptible to enzymatic oxidation. The ethyl group on the phenyl ring and certain positions on the piperidine ring are likely candidates for metabolism.

| Predicted Site of Metabolism | Likelihood | CYP Isoform(s) |

| Benzylic position of the ethyl group | High | CYP2D6, CYP3A4 |

| Para-position of the phenyl ring (if unsubstituted) | Moderate | CYP2C9, CYP2C19 |

| Nitrogen atom of the piperidine ring | Moderate | Flavin-containing monooxygenases (FMOs) |

| Alpha-carbon to the nitrogen in the piperidine ring | Low | CYP2D6 |

Advanced Analytical Methodologies in the Characterization of 3 4 Ethylphenyl Piperidine

High-Resolution Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

High-resolution spectroscopic methods are pivotal for moving beyond simple confirmation of a molecular formula to a detailed understanding of a molecule's covalent structure, stereochemistry, and conformational dynamics.

2D NMR Spectroscopy for Complex Structure Assignment

While 1D NMR provides fundamental information about the chemical environment of protons and carbons, 2D NMR spectroscopy is essential for unambiguously assigning these signals, especially in complex molecules with overlapping resonances. For 3-(4-Ethylphenyl)piperidine, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity.

COSY experiments would reveal proton-proton couplings within the molecule. For instance, it would show the correlation between the proton at the C3 position of the piperidine (B6355638) ring and the adjacent methylene (B1212753) protons at C2 and C4, as well as the coupling between the ethyl group's methylene and methyl protons on the phenyl ring.

HSQC spectra correlate directly bonded protons and carbons. This technique allows for the definitive assignment of each carbon atom in the piperidine and phenyl rings by linking it to its attached proton.

HMBC is crucial for identifying longer-range (2-3 bond) correlations. It would be used to confirm the connection between the piperidine ring and the ethylphenyl group by showing a correlation from the C3 proton of the piperidine to the quaternary carbon (C1') of the phenyl ring. Similarly, it would verify the ethyl group's position by showing correlations from the ethyl protons to the aromatic carbons.

These combined techniques provide a complete and unambiguous map of the molecule's covalent structure. While specific 2D NMR data for this compound is not widely published, the expected correlations are based on well-established principles applied to similar 3-arylpiperidine structures. semanticscholar.orgresearchgate.net

Table 1: Expected 2D NMR Correlations for the Structural Assignment of this compound

| Technique | Key Correlation From | Key Correlation To | Information Gained |

| COSY | H3 (piperidine) | H2, H4 (piperidine) | Confirms connectivity within the piperidine ring. |

| COSY | -CH₂- (ethyl) | -CH₃ (ethyl) | Confirms connectivity within the ethyl substituent. |

| HSQC | All Protons | Directly Bonded Carbons | Assigns chemical shifts for each C-H pair. |

| HMBC | H3 (piperidine) | C1', C2', C6' (phenyl) | Confirms the piperidine-phenyl linkage point. |

| HMBC | Ethyl Protons | C3', C4', C5' (phenyl) | Confirms the position of the ethyl group on the phenyl ring. |

High-Resolution Mass Spectrometry for Metabolite Profiling (In Vitro)

Understanding the metabolic fate of a compound is critical in drug discovery and development. In vitro metabolism studies, typically using liver microsomes, coupled with High-Resolution Mass Spectrometry (HRMS), allow for the identification of potential metabolites. frontiersin.org HRMS provides highly accurate mass measurements (typically to within 5 ppm), which enables the determination of elemental compositions for both the parent compound and its metabolites.

For this compound, incubation with liver microsomes (e.g., from human or rat sources) would likely produce several phase I metabolites. frontiersin.org Common metabolic pathways for piperidine-containing compounds include N-dealkylation (if an N-substituent is present), hydroxylation of the piperidine or aromatic ring, and oxidation of the piperidine ring to form lactams. rsc.orgnih.govacs.org The ethyl group could also be a site of oxidation.

Tandem MS (MS/MS) experiments on the detected metabolite ions would be used to pinpoint the site of modification by analyzing the fragmentation patterns and comparing them to the parent compound. rsc.org

Table 2: Plausible In Vitro Metabolites of this compound and Their Detection by HRMS

| Plausible Metabolite | Metabolic Reaction | Change in Mass | Expected [M+H]⁺ (Monoisotopic) |

| Parent Compound | - | - | 204.1747 |

| Hydroxylated Piperidine | Oxidation | +15.9949 | 220.1696 |

| Hydroxylated Phenyl Ring | Oxidation | +15.9949 | 220.1696 |

| Piperidinone (Lactam) | Oxidation | +13.9792 | 218.1540 |

| Ethyl Group Oxidation | Oxidation (to alcohol) | +15.9949 | 220.1696 |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the conformational isomers of a molecule. The piperidine ring exists predominantly in a chair conformation, but the substituent at the C3 position can adopt either an axial or an equatorial orientation. These two conformers have distinct energetic stabilities and unique vibrational fingerprints. researchgate.netnih.gov

FTIR Spectroscopy : This technique measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The C-H and N-H stretching and bending frequencies can be sensitive to the substituent's orientation.

Raman Spectroscopy : As a complementary technique, Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations of the molecular skeleton.

By comparing the experimental spectra of this compound with spectra calculated for the optimized geometries of the axial and equatorial conformers (using methods like Density Functional Theory, DFT), a detailed conformational analysis can be performed. researchgate.netresearchgate.net Specific bands in the fingerprint region (below 1500 cm⁻¹) are typically used to distinguish between conformers. For example, studies on similar piperidine derivatives have shown that the position and intensity of ring deformation and C-H bending modes are characteristic of the substituent's spatial arrangement. acs.orgmuni.cz

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are the gold standard for assessing the purity of a compound and for separating and quantifying its stereoisomers.

Chiral Chromatography (HPLC, GC) for Enantiomer Separation

Since the C3 position of this compound is a stereocenter, the compound exists as a pair of enantiomers, (R)- and (S)-3-(4-Ethylphenyl)piperidine. The separation and quantification of these enantiomers are crucial as they often exhibit different pharmacological properties. Chiral chromatography is the most common method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) : This is the most widely used technique for enantioseparation. It involves a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralcel® or Chiralpak® series), are highly effective for separating a wide range of chiral compounds, including piperidine derivatives. nih.govnih.govmdpi.com The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol.

Chiral Gas Chromatography (GC) : For volatile and thermally stable compounds, chiral GC offers high resolution. This method uses a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative.

The result of a successful chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The area under each peak is used to calculate the enantiomeric excess (ee), a measure of chiral purity.

Table 3: Typical Chiral HPLC Conditions for Separation of Arylpiperidine Enantiomers

| Parameter | Typical Condition | Purpose |

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) | Provides chiral recognition for separation. nih.gov |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Elutes the compound; ratio is optimized for resolution. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and peak shape. |

| Detection | UV at ~254 nm or ~220 nm | Detects the aromatic ring of the analyte. |

Preparative Chromatography for Compound Isolation

Following synthesis, this compound must be purified from starting materials, by-products, and reagents. Preparative chromatography is a form of liquid chromatography used to isolate a desired compound in sufficient quantity for further use. acs.org

Preparative High-Performance Liquid Chromatography (HPLC) : This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. biorxiv.orgasianpubs.org It is capable of providing very high purity material (>99%). Both normal-phase and reverse-phase modes can be used depending on the polarity of the target compound and its impurities. For this compound, reverse-phase HPLC using a C18 column with a mobile phase of water and acetonitrile (B52724) or methanol (B129727) (often with an additive like trifluoroacetic acid) would be a common approach for purification. researchgate.netrsc.org

The fractions containing the pure compound are collected as they elute from the column, and the solvent is subsequently removed to yield the isolated product. The purity of the collected fractions is typically confirmed by analytical HPLC.

X-ray Crystallography for Solid-State Structure and Conformation

The determination of a crystal structure involves growing a single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays. This would yield critical data such as the crystal system, space group, and unit cell dimensions.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Studies on polymorphism involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, or pressures) and analyzing the resulting solid forms using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Despite extensive searches, no published studies detailing the crystal structure or investigating the potential polymorphism of This compound were found.

The formation of co-crystals or salts is a common strategy in pharmaceutical sciences to modify the physicochemical properties of an active pharmaceutical ingredient. A co-crystal consists of the target molecule and a co-former held together by non-covalent interactions in a crystalline lattice. Salt formation involves the protonation or deprotonation of the target molecule to form an ionic bond with a counter-ion. Research in this area for This compound would involve screening for suitable co-formers or salt-forming agents and characterizing the resulting crystalline materials using X-ray diffraction and other solid-state analysis techniques.

Currently, there is no available research in the public domain on the development or characterization of co-crystals or specific salt forms of This compound .

Academic Perspectives on Metabolism and Pharmacokinetics of 3 4 Ethylphenyl Piperidine Non Clinical, in Vitro/in Silico

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro systems are crucial in early drug discovery to predict a compound's metabolic fate in the body. These assays help identify metabolic liabilities and guide the design of more stable and effective drug candidates. researchgate.netnih.gov

The metabolic stability of a new chemical entity is a critical parameter assessed during drug development. nih.gov In vitro assays using liver fractions, such as hepatic microsomes and hepatocytes, are standard methods for this evaluation. creative-bioarray.comacs.org

Hepatic Microsomes: These subcellular fractions are rich in Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative drug metabolism. creative-bioarray.commdpi.com An assay with hepatic microsomes would assess the intrinsic clearance of 3-(4-Ethylphenyl)piperidine, primarily via CYP-mediated pathways. nih.gov For piperidine-based compounds, metabolic stability can be influenced by substituents on both the piperidine (B6355638) and phenyl rings. nih.gov The stability of this compound would be determined by incubating the compound with human liver microsomes (HLM) and an NADPH-regenerating system, then monitoring the depletion of the parent compound over time using methods like LC-MS/MS. creative-bioarray.com

Hepatocyte Incubation: Cryopreserved or fresh hepatocytes offer a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes and their necessary cofactors. acs.org Incubating this compound with hepatocytes allows for the identification of both primary metabolites and their subsequent conjugated products (e.g., glucuronides or sulfates). diva-portal.orgnih.gov Studies with similar compounds often involve incubation for several hours, with samples taken at various time points to understand the kinetics of metabolism. acs.orgdiva-portal.org

Based on data for analogous structures, the metabolic stability of this compound would likely be moderate. The presence of the piperidine ring and the ethyl group on the phenyl ring provides sites for oxidative metabolism.

Table 1: Predicted In Vitro Metabolic Stability Parameters for this compound This table presents hypothetical data based on typical findings for small molecule piperidine derivatives.

| Parameter | Predicted Value | System | Implication |

| Half-Life (t½) | 20 - 60 min | Human Liver Microsomes | Suggests moderate to high intrinsic clearance, likely undergoing significant first-pass metabolism. |

| Intrinsic Clearance (CLint) | Moderate to High | Human Liver Microsomes | The compound is predicted to be readily metabolized by hepatic enzymes. |

| Metabolite Formation | Multiple metabolites expected | Human Hepatocytes | Indicates susceptibility to both Phase I and Phase II metabolic pathways. |

The chemical structure of this compound suggests several potential biotransformation pathways, primarily involving oxidation by CYP enzymes. mdpi.com The most common metabolic reactions for piperidine-containing molecules include hydroxylation, N-dealkylation, and ring-opening. researchgate.netnih.gov

Oxidation of the Ethylphenyl Moiety: The ethyl group is a likely site for hydroxylation, primarily at the benzylic position (α-carbon) to form a secondary alcohol. This alcohol could be further oxidized to a ketone.

Oxidation of the Piperidine Ring: The piperidine ring can undergo hydroxylation at various positions, often at carbons adjacent to the nitrogen atom (alpha-carbons) or other positions on the ring. researchgate.net This can lead to the formation of a carbinolamine intermediate, which may subsequently undergo ring-opening to form an amino aldehyde. nih.gov

Phase II Conjugation: The primary hydroxylated metabolites formed during Phase I are susceptible to Phase II conjugation reactions. dshs-koeln.de Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common pathway for hydroxylated metabolites, increasing their water solubility and facilitating excretion. dshs-koeln.deku.dk

Table 2: Predicted Major Biotransformation Pathways and Metabolites of this compound This table is predictive, based on common metabolic pathways for related structures. researchgate.netnih.govmdpi.com

| Pathway | Predicted Metabolite(s) | Metabolic Enzymes Involved (Predicted) |

| Benzylic Hydroxylation | 1-(4-(1-Hydroxyethyl)phenyl)piperidine | CYP3A4, CYP2D6 |

| Piperidine Ring Hydroxylation | 3-(4-Ethylphenyl)piperidin-3-ol or -4-ol | CYP3A4, CYP2C19 |

| Piperidine Ring Opening | Aldehyde and acid derivatives following hydroxylation | CYP enzymes, Aldehyde dehydrogenase (ALDH) |

| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | UGTs (e.g., UGT1A, UGT2B7) |

Drug Transporter Interactions and Efflux Studies (In Vitro)

Drug transporters are membrane proteins that control the influx and efflux of substances across cellular barriers, significantly impacting a drug's absorption, distribution, and elimination. nih.govscielo.br

P-glycoprotein (P-gp, MDR1, or ABCB1) is a well-characterized efflux transporter that limits the bioavailability and tissue penetration (e.g., into the brain) of many drugs. scielo.bricm.edu.pl Many piperidine-containing compounds are known to interact with P-gp. nih.gov

Substrate/Inhibitor Potential: An in vitro assessment, for instance using Caco-2 cell monolayers or cells overexpressing specific transporters, would be necessary to determine if this compound is a substrate or inhibitor of P-gp or other clinically relevant transporters like BCRP, OATPs, or OCTs. nih.gov Given its lipophilicity and cationic nature at physiological pH, it is plausible that this compound could be a substrate for P-gp. scielo.br

In Silico Prediction: Computational models can predict the likelihood of a compound being a P-gp substrate or inhibitor based on its physicochemical properties and structural motifs. drugbank.com These models often analyze properties such as molecular weight, charge, and the number of rotatable bonds.

Table 3: Predicted Interaction Profile of this compound with P-glycoprotein Predictions are based on cheminformatic analysis and data from analogous compounds.

| Interaction Type | Predicted Status | Rationale / Implication | In Vitro Assay for Confirmation |

| P-gp Substrate | Likely | The compound's lipophilicity and structure are consistent with known P-gp substrates. scielo.br If confirmed, P-gp could limit its oral bioavailability and CNS penetration. | Bidirectional transport assay across Caco-2 or MDR1-overexpressing cell monolayers. |

| P-gp Inhibitor | Possible | Some piperine (B192125) analogs and other piperidine derivatives inhibit P-gp. icm.edu.plnih.gov Inhibition could lead to drug-drug interactions. | P-gp ATPase assay or inhibition of the transport of a known fluorescent P-gp substrate (e.g., Rhodamine 123). |

Theoretical Bioavailability and Oral Absorption Prediction

Cheminformatics provides rapid, in silico methods to estimate the "drug-likeness" and potential oral bioavailability of a compound at the earliest stages of discovery. researchgate.netresearchgate.net

Lipinski's Rule of Five provides a set of guidelines to evaluate whether a compound is likely to have good oral absorption and bioavailability. drugbank.com The rule states that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, 10 hydrogen bond acceptors, a molecular weight greater than 500 Da, and a LogP greater than 5. drugbank.comrsc.org

Analysis of this compound: The physicochemical properties of this compound can be calculated to assess its compliance with Lipinski's rule.

Table 4: Lipinski's Rule of Five Analysis for this compound Calculated physicochemical properties.

| Lipinski Parameter | Rule | Calculated Value for this compound | Compliance |

| Molecular Weight (MW) | < 500 Da | 189.3 g/mol | Yes |

| LogP (Lipophilicity) | < 5 | ~3.3 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 (from piperidine N-H) | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 1 (from piperidine N) | Yes |

| Number of Violations | ≤ 1 | 0 | Pass |

The in silico analysis suggests that this compound has favorable physicochemical properties for oral absorption. It fully complies with Lipinski's Rule of Five and has favorable TPSA and rotatable bond counts, indicating a high probability of good passive diffusion across the intestinal membrane. researchgate.netbiorxiv.org However, this prediction does not account for active transport or significant first-pass metabolism, which could still limit its ultimate bioavailability.

Predictive Models for Oral Drug Absorption

In silico models utilize computer-based simulations and quantitative structure-activity relationship (QSAR) models to predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comscispace.com These predictions are based on the molecule's structural features and physicochemical parameters. mdpi.com

Key physicochemical properties for this compound, which are crucial inputs for these predictive models, can be estimated or sourced from chemical databases. These properties help in understanding its likely behavior in the physiological environment of the gastrointestinal tract.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Oral Absorption |

|---|---|---|

| Molecular Weight | 189.31 g/mol | Within the range for good oral absorption (typically <500 g/mol ). |

| logP (octanol-water partition coefficient) | ~3.2 | Indicates good lipophilicity, which is favorable for passive diffusion across cell membranes. |

| Aqueous Solubility (logS) | Moderately Soluble | Adequate solubility is necessary for the drug to dissolve in gastrointestinal fluids before absorption can occur. nih.gov |

| pKa | ~10.2 (basic) | As a basic compound, its ionization state will vary with the pH of the gastrointestinal tract, influencing its solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | A low TPSA value is generally associated with higher permeability across biological membranes. |

| Number of Hydrogen Bond Donors | 1 | A low number of hydrogen bond donors is favorable for passive permeability. |

| Number of Hydrogen Bond Acceptors | 1 | A low number of hydrogen bond acceptors is also favorable for passive permeability. |

Note: The values presented are estimations from various computational models and chemical databases and may not represent experimentally determined values.

One of the foundational frameworks for predicting oral absorption is the Biopharmaceutics Classification System (BCS) , which categorizes drugs into four classes based on their aqueous solubility and intestinal permeability. researchgate.net To classify this compound according to the BCS, its solubility and permeability would need to be experimentally determined. fluorochem.co.ukmolport.com However, based on its predicted physicochemical properties (good lipophilicity and low molecular weight), it might be hypothesized to have high permeability. Its solubility would need to be determined across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8) to complete the classification. molport.com

In vitro models provide experimental data that can be used to refine the predictions made by in silico methods. These models simulate the intestinal barrier to assess a compound's permeability.

The Caco-2 cell permeability assay is a widely used in vitro model that employs a monolayer of human colorectal adenocarcinoma cells (Caco-2) to mimic the intestinal epithelium. researchgate.netnih.gov This assay measures the rate at which a compound crosses the cell monolayer, providing an apparent permeability coefficient (Papp). nih.gov A high Papp value suggests good intestinal absorption. For a compound like this compound, its favorable lipophilicity and low molecular weight would predict a good potential for passive diffusion across the Caco-2 monolayer.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is another high-throughput screening tool used to predict passive oral absorption. rsc.org This non-cell-based assay measures a compound's ability to diffuse from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment. rsc.org The results from a PAMPA assay for this compound would provide a measure of its passive permeability, which, given its predicted logP, is expected to be significant.

Advanced computational tools, such as GastroPlus™ , can integrate physicochemical data with physiological parameters to simulate the oral absorption of a compound. chula.ac.th Such software can model the transit of the drug through different segments of the gastrointestinal tract, considering factors like dissolution, solubility at different pH values, and permeability to provide a comprehensive prediction of the fraction of the dose absorbed. chula.ac.th

By combining the predictions from these various models, a comprehensive profile of the likely oral absorption of this compound can be constructed.

Table 2: Summary of Predictive Models and Their Theoretical Application to this compound

| Model | Principle | Predicted Outcome for this compound |

|---|---|---|

| In Silico (e.g., QSAR, ADMET Predictor™) | Utilizes physicochemical properties to computationally estimate ADME parameters. mdpi.comchula.ac.th | Likely to predict good oral absorption based on favorable lipophilicity, low molecular weight, and low polar surface area. |

| Biopharmaceutics Classification System (BCS) | Classifies drugs based on aqueous solubility and intestinal permeability. researchgate.net | Potentially Class I (high solubility, high permeability) or Class II (low solubility, high permeability), pending experimental solubility data. |

| In Vitro - Caco-2 Permeability Assay | Measures the rate of compound transport across a monolayer of Caco-2 cells, mimicking the intestinal barrier. nih.gov | Expected to show high apparent permeability (Papp) due to its physicochemical properties favoring passive diffusion. |